1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-2-14-11-4-6-16-8-10(11)12(13-14)9-3-5-15-7-9/h3,5,7H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMYSDQIDZQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Pyrazoles
, on the other hand, are another class of heterocyclic compounds that have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique fusion of a thiopyrano ring with a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 233.33 g/mol. The presence of the thiophene group enhances its electron-donating properties, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to this compound. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This is evidenced by its ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of similar compounds on MCF-7 breast cancer cells. Results indicated that these compounds significantly reduced cell viability and increased apoptotic markers compared to control groups .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
- Research Findings : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Metabolism : Preliminary data suggest that the compound has good oral bioavailability and undergoes hepatic metabolism. However, further studies are required to elucidate its metabolic pathways fully.
- Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, high concentrations may lead to cytotoxic effects on normal cells.
Comparison with Related Compounds
To contextualize the biological activity of this compound within the broader category of pyrazole derivatives:
Comparison with Similar Compounds
Structural Isomerism and Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Alkyl Substituents : The isopropyl group in increases steric hindrance, which may reduce membrane permeability compared to the ethyl group.
- Heteroaromatic Rings : Pyridine substitution () introduces a basic nitrogen, altering electronic properties and enabling salt formation for improved solubility.
- Functional Groups : Carboxylic acid derivatives () exhibit higher polarity, making them suitable for ionic interactions but less likely to cross lipid membranes.
Key Observations:
- Green Chemistry : Microwave and ultrasound-assisted syntheses () improve reaction efficiency and reduce environmental impact.
- Catalysts : Piperidine is commonly used to facilitate cyclocondensation reactions ().
- Yield Optimization : Higher yields (75–85%) are achieved for carboxylic acid derivatives due to straightforward hydrolysis ().
Key Observations:
- Antitumor Efficacy : Carboxylic acid derivatives () show potent activity (IC$_{50}$ < 2.5 μM), likely due to interactions with histone deacetylases (HDACs).
- In Vivo Potential: Mercaptohexyl derivatives () demonstrate notable in vivo activity, suggesting that alkyl chain modifications enhance bioavailability.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves:
- Formation of the pyrazole core, often via condensation or cyclization reactions involving hydrazines and β-dicarbonyl compounds or related precursors.
- Construction of the tetrahydrothiopyrano ring fused to the pyrazole, which involves sulfur-containing intermediates and ring closure steps.
- Introduction of the thiophen-3-yl substituent at the 3-position of the pyrazole ring, often through coupling or condensation reactions.
Detailed Preparation Method from Patent Literature
A comprehensive and reproducible synthetic method is described in a Chinese patent (CN108546266B) for the closely related 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives, which can be adapted for the thiopyrano analog by substituting oxygen with sulfur in the ring system.
Stepwise Synthesis:
| Step | Reaction Description | Conditions | Key Reagents | Yield & Notes |
|---|---|---|---|---|
| 1 | Reaction of tetrahydropyranone with diethyl oxalate in tetrahydrofuran solvent under lithium bis(trimethylsilyl)amide catalysis | -70 to -80 °C, under argon, 30-120 min | Tetrahydropyranone, diethyl oxalate, lithium bis(trimethylsilyl)amide | Intermediate 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate formed; reddish brown liquid; crude product used directly |
| 2 | Reaction of intermediate with hydrazine hydrate in glacial acetic acid to form pyrazole ring | 20-30 °C, overnight stirring | Hydrazine hydrate, glacial acetic acid | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate formed; crude white solid after workup |
| 3 | Hydrolysis of ester to carboxylic acid by lithium hydroxide aqueous solution in ethanol | 40-60 °C | Lithium hydroxide aqueous solution, ethanol | Final 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid obtained with purity up to 99% |
- The molar ratios are critical: tetrahydropyranone to lithium bis(trimethylsilyl)amide is 1:0.5–1.2; tetrahydropyranone to diethyl oxalate is 1:0.5–1.2.
- pH adjustment during workup is done with concentrated hydrochloric acid (pH 2–3) and sodium carbonate.
- The total yield across three steps is approximately 65%.
- The method avoids explosive reagents like ethyl diazoacetate, improving safety and scalability.
- Although this method is for the oxygen analog, replacing tetrahydropyranone with tetrahydrothiopyranone and adjusting conditions can yield the thiopyrano analog.
Alternative Synthetic Approaches
Knoevenagel Condensation-Based Method
A synthetic route involving Knoevenagel condensation has been reported for related thiopyrano[4,3-c]pyrazole derivatives:
- Starting from 3-phenyl-4-thioxo-2-thiazolidinone and pyrazole-4-carbaldehyde derivatives.
- Refluxing in glacial acetic acid with sodium acetate or stirring at room temperature in PEG-400 solvent.
- The reaction proceeds via condensation to form the thiopyrano-fused pyrazole.
- Yields up to 89% reported with recrystallization purification.
This method demonstrates the utility of Knoevenagel condensation in constructing the thiopyrano ring fused to pyrazole, with the advantage of mild reaction conditions and relatively high yields.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Lithium bis(trimethylsilyl)amide-mediated multi-step synthesis (Patent CN108546266B) | 1) Condensation of tetrahydropyranone with diethyl oxalate 2) Hydrazine ring closure 3) Hydrolysis | Low temp (-70 to -80 °C), argon atmosphere, mild hydrolysis | ~65% total | Safe, scalable, high purity product | Requires low temperature control, multi-step |
| Knoevenagel condensation with thiazolidinone and pyrazole aldehyde | Reflux in acetic acid or room temp in PEG-400 | Reflux 2h or RT stirring | Up to 89% | Mild conditions, good yield | Specific to certain substituents, purification needed |
| Multicomponent acid-catalyzed synthesis | One-pot reaction of β-ketoesters, hydrazines, aldehydes, malononitrile | Room temp, solvent-free, acid catalyst | High yields | Fast, simple, efficient | May require adaptation for thiopyrano ring |
Research Findings and Analytical Data
- The Knoevenagel condensation products show characteristic IR absorption around 1715 cm⁻¹ for carbonyl groups.
- ^1H-NMR spectra confirm aromatic and pyrazole protons with multiplets in 7.4–8.9 ppm range.
- Mass spectrometry confirms molecular ion peaks consistent with the fused heterocycle structure.
- Elemental analysis aligns closely with calculated values, confirming compound purity and composition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
